molecular formula C15H11ClFN5OS B3618562 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

Cat. No.: B3618562
M. Wt: 363.8 g/mol
InChI Key: PCRXIFBMHJXPRI-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a thioether group, which is then connected to an acetamide group. The molecule also contains a chlorophenyl group and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, for example, is a planar, aromatic ring, which means it’s stable and can participate in pi stacking interactions. The thioether group could potentially participate in sulfur-mediated interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrazole ring, for example, is known to participate in various reactions, including substitution and addition reactions. The thioether group could potentially undergo oxidation reactions .

Properties

IUPAC Name

2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS/c16-12-3-1-2-4-13(12)22-15(19-20-21-22)24-9-14(23)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXIFBMHJXPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
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2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

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